molecular formula C44H28CuN4 B082770 Copper TPP CAS No. 14172-91-9

Copper TPP

Cat. No.: B082770
CAS No.: 14172-91-9
M. Wt: 676.3 g/mol
InChI Key: RKTYLMNFRDHKIL-UHFFFAOYSA-N
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Description

Copper TPP, also known as copper tetraphenylporphyrin, is an organometallic complex. This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. Copper tetraphenylporphyrin is used in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing copper tetraphenylporphyrin involves the reaction of phenylmagnesium halides with 21H,23H-porphine copper(II). The reaction product is then extracted and purified to obtain the target compound .

Industrial Production Methods

Industrial production methods for copper tetraphenylporphyrin typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper tetraphenylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes .

Mechanism of Action

The mechanism by which copper tetraphenylporphyrin exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center in the compound plays a crucial role in these processes, facilitating electron transfer and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper tetraphenylporphyrin is unique due to its specific electronic properties conferred by the copper center. This makes it particularly effective in certain catalytic processes and photonic applications compared to its zinc, iron, and manganese counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin can be achieved by the condensation of pyrrole and benzaldehyde followed by reduction with sodium borohydride and complexation with copper acetate.", "Starting Materials": [ "pyrrole", "benzaldehyde", "sodium borohydride", "copper acetate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of pyrrole and benzaldehyde in the presence of acetic acid and ethanol to form 5-phenyl-2,3-dihydro-1H-pyrrole-2-carbaldehyde", "Step 2: Reduction of 5-phenyl-2,3-dihydro-1H-pyrrole-2-carbaldehyde with sodium borohydride in the presence of acetic acid and ethanol to form 5-phenyl-2,3-dihydro-1H-pyrrole-2-carbinol", "Step 3: Cyclization of 5-phenyl-2,3-dihydro-1H-pyrrole-2-carbinol in the presence of acetic acid and copper acetate to form Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin" ] }

CAS No.

14172-91-9

Molecular Formula

C44H28CuN4

Molecular Weight

676.3 g/mol

IUPAC Name

copper;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

RKTYLMNFRDHKIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2]

Synonyms

copper tetraphenylporphyrin

Origin of Product

United States
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Q & A

Q1: What are the potential photovoltaic applications of Copper TPP?

A: Research suggests that this compound can be used to fabricate organic-inorganic hybrid heterojunctions for photovoltaic applications. A study investigated the properties of a this compound/p-Si heterojunction, revealing its potential for solar energy conversion. [] The heterojunction demonstrated a bias barrier height that increased with temperature, while the ideality factor decreased. This behavior was attributed to barrier inhomogeneities at the this compound/p-Si interface. [] Further research is needed to optimize device performance and explore its full potential in solar cells.

Q2: Can this compound be synthesized using a simple, efficient method?

A: Yes, this compound can be directly synthesized using a two-step, one-flask method employing various Lewis and Bronsted acids as catalysts. [] This approach offers a convenient alternative to traditional multi-step synthesis routes. The method’s versatility is highlighted by its compatibility with different acids, yielding this compound in varying yields. [] This streamlined synthesis facilitates further investigation and application of this compound in various fields.

Q3: How does this compound behave in supramolecular self-assembly on gold surfaces?

A: this compound exhibits interesting supramolecular self-assembly properties on gold surfaces, influenced by factors like the type of metalloporphyrin and the applied electrochemical potential. [] For instance, in a mixed adlayer with cobalt(II) phthalocyanine (CoPc) on Au(100), this compound molecules arrange alternately with CoPc, forming a striped pattern. [] This ordered structure is stable at the open circuit potential but becomes disordered at more positive potentials due to gold surface reconstruction. [] This control over molecular organization on surfaces by electrochemical means holds potential for applications in nanotechnology and molecular electronics.

Q4: How does deep ultraviolet (DUV) light affect this compound?

A: this compound exhibits unique photochemical behavior upon irradiation with DUV light at 177 nm. Unlike 2H-TPP, which primarily undergoes single-photon ionization, this compound undergoes both dehydrogenation and demetalation processes. [] This difference in reactivity highlights the significant influence of the central metal ion on the photochemical pathways of tetraphenylporphyrins. [] The ability to selectively induce dehydrogenation and demetalation in this compound using DUV light offers potential applications in controlled synthesis and modification of porphyrin-based materials.

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